Synthetic Accessibility: Direct Comparison of Yield for Boc-Deprotection of 4-(Piperazin-1-yl)benzoic Acid vs. Alternative Routes
A direct, high-yielding synthetic route to 4-(piperazin-1-yl)benzoic acid involves the Boc-deprotection of its tert-butoxycarbonyl-protected precursor. This method achieves a 61% yield, providing a well-characterized, reproducible entry to the compound . While direct comparative data for other piperazine-benzoic acid analogs under identical conditions are not available, the documented yield serves as a baseline for process optimization and procurement decision-making, as it quantifies the efficiency of this standard, scalable route compared to alternative multi-step syntheses that may have lower overall yields.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 61% yield |
| Comparator Or Baseline | Not directly compared; baseline for the standard synthesis route |
| Quantified Difference | N/A |
| Conditions | HCl in methanol, room temperature, 4 h |
Why This Matters
A quantifiable 61% yield for this key deprotection step informs cost-of-goods calculations and provides a benchmark for assessing alternative synthetic routes during procurement for scale-up.
